molecular formula C19H19ClFNO B1325658 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone CAS No. 898793-26-5

4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone

Cat. No.: B1325658
CAS No.: 898793-26-5
M. Wt: 331.8 g/mol
InChI Key: PQDSQEOVXVKKAJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Validation

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically defined as (4-chloro-3-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone. This nomenclature precisely describes the structural arrangement where the central ketone carbonyl group connects two distinct phenyl rings, each bearing specific substituents at defined positions.

The structural validation of this compound can be confirmed through multiple chemical identifiers. The Simplified Molecular Input Line Entry System representation is documented as O=C(C1=CC=CC(CN2CCCCC2)=C1)C3=CC=C(Cl)C(F)=C3. The International Chemical Identifier string provides additional structural verification: InChI=1S/C19H19ClFNO/c20-17-8-7-16(12-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2. The corresponding International Chemical Identifier Key is documented as PQDSQEOVXVKKAJ-UHFFFAOYSA-N.

The molecular structure consists of a benzophenone core with asymmetric substitution patterns. The first aromatic ring contains chlorine at the 4-position and fluorine at the 3-position, while the second aromatic ring features a piperidinomethyl group at the 3'-position. This substitution pattern creates a molecule with distinct electronic and steric properties compared to symmetrically substituted benzophenone derivatives.

Comparative Analysis of Substituent Positioning in Benzophenone Derivatives

Analysis of related benzophenone derivatives reveals significant variations in substituent positioning that affect both nomenclature and chemical properties. The compound 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone, bearing the Chemical Abstracts Service number 898775-47-8, demonstrates an alternative substitution pattern where chlorine occupies the 3-position and fluorine the 5-position on one ring, while the piperidinomethyl group is located at the 4'-position of the opposite ring. This positional isomer has the International Union of Pure and Applied Chemistry name (3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone.

Table 1: Comparative Analysis of Benzophenone Derivative Substitution Patterns

Compound CAS Number Chlorine Position Fluorine Position Piperidinomethyl Position Molecular Formula
This compound 898793-26-5 4 3 3' C₁₉H₁₉ClFNO
3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone 898775-47-8 3 5 4' C₁₉H₁₉ClFNO
4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone 24725203 - 3' 2 C₁₉H₁₉BrFNO

The positioning of halogen substituents significantly influences the electronic distribution within the benzophenone framework. In the 4-chloro-3-fluoro substitution pattern, the chlorine atom at the para position relative to the carbonyl group provides strong electron-withdrawing effects, while the meta-positioned fluorine contributes additional electron withdrawal with distinct directional properties. This contrasts with the 3-chloro-5-fluoro pattern, where both halogens occupy meta positions relative to the carbonyl, creating a different electronic environment.

The piperidinomethyl group positioning also varies substantially among these derivatives. The 3'-position in the target compound places this electron-donating substituent meta to the carbonyl group, while the 4'-positioned variant places it para to the carbonyl. These positional differences create distinct electronic balances between electron-withdrawing halogen substituents and the electron-donating piperidinomethyl functionality.

CAS Registry Number and Molecular Formula Verification

The Chemical Abstracts Service registry number 898793-26-5 uniquely identifies this compound within chemical databases and literature. This identifier ensures unambiguous compound identification across different nomenclature systems and research contexts.

Molecular formula verification confirms the composition as C₁₉H₁₉ClFNO, indicating nineteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom. The molecular weight calculation yields 331.81 grams per mole, consistent across multiple database sources.

Table 2: Molecular Composition and Properties Verification

Property Value Database Source
Chemical Abstracts Service Number 898793-26-5 PubChem, Ambeed, ChemCD
Molecular Formula C₁₉H₁₉ClFNO Multiple Sources
Molecular Weight 331.81 g/mol Multiple Sources
Hydrogen Bond Acceptors 2 ChemCD
Hydrogen Bond Donors 0 ChemCD
MDL Number MFCD03841978 Multiple Sources

The molecular composition reflects the structural complexity arising from the combination of aromatic benzophenone scaffold with halogen substituents and aliphatic nitrogen-containing functionality. The presence of both chlorine and fluorine atoms contributes to the compound's unique reactivity profile, while the piperidinomethyl group introduces basic nitrogen functionality that can participate in various chemical transformations.

Database cross-referencing confirms consistency in molecular identifiers across multiple chemical information systems. The MDL number MFCD03841978 provides an additional layer of compound identification verification. The International Chemical Identifier Key PQDSQEOVXVKKAJ-UHFFFAOYSA-N serves as a unique molecular structure hash, ensuring precise structural identification independent of naming conventions.

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-17-8-7-16(12-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDSQEOVXVKKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643149
Record name (4-Chloro-3-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-26-5
Record name (4-Chloro-3-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Halogenated Benzophenone Core

The preparation typically begins with the synthesis of the halogenated benzophenone intermediate. Based on analogous compounds such as 4-chloro-3-fluorobenzophenone, the following approaches are common:

  • Friedel-Crafts Acylation : Acylation of halogenated benzoyl chlorides with halogenated benzenes under Lewis acid catalysis (e.g., AlCl3) to form the benzophenone core.
  • Direct Halogenation : Selective chlorination and fluorination of benzophenone derivatives using electrophilic halogenating agents or nucleophilic aromatic substitution (SNAr) for fluorine introduction.

Introduction of the Piperidinomethyl Group

The piperidinomethyl substituent is generally introduced via:

  • Mannich Reaction : Reaction of the halogenated benzophenone with formaldehyde and piperidine to form the piperidinomethyl group at the para or meta position.
  • Nucleophilic Substitution : Using a halomethyl benzophenone intermediate, substitution with piperidine under basic conditions.

Stepwise Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Halogenation Selective chlorination and fluorination of benzophenone or benzoyl chloride derivatives 4-chloro-3-fluorobenzophenone intermediate
2 Bromomethylation Reaction with paraformaldehyde and HBr or NBS Introduction of bromomethyl group at 3' position
3 Nucleophilic substitution Reaction with piperidine in solvent (e.g., ethanol) under reflux Formation of 3'-piperidinomethyl substituent
4 Purification Chromatography or recrystallization Pure 4-chloro-3-fluoro-3'-piperidinomethyl benzophenone

Detailed Research Findings and Data

Halogenation and Amination Techniques

  • Halogenation : Literature on related compounds (e.g., 4-chloro-3-(trifluoromethyl) phenyl derivatives) shows that nitration followed by reduction and halogen substitution is a viable route. For example, nitration of o-chlorotrifluoromethyl benzene followed by reduction with hydrazine hydrate and FeCl3 catalyst yields halogenated anilines, which can be further converted to isocyanates or ketones.

  • Amination : Piperidinomethyl groups are introduced via Mannich-type reactions or nucleophilic substitution on halomethyl intermediates. The use of activated carbon and reflux conditions in ethanol facilitates efficient substitution.

Purification and Yield Optimization

  • Purification is typically achieved by vacuum distillation or chromatographic methods under controlled temperature and pressure to avoid decomposition.
  • Yields for similar halogenated benzophenone derivatives with piperidinomethyl substituents range from 75% to 85% under optimized conditions.
  • Reaction parameters such as temperature (10-15 °C for nitration, reflux for substitution), solvent choice (ethanol, dioxane, chloroform), and catalyst loading (FeCl3, pyridine) critically influence product purity and yield.

Comparative Table of Preparation Parameters for Related Compounds

Parameter Typical Range/Value Notes
Nitration temperature 10–15 °C Low temperature reduces isomer impurities
Reduction agent Hydrazine hydrate with FeCl3 Environmentally friendly alternative to iron powder
Solvents Ethanol, dioxane, chloroform Solvent choice affects reaction rate
Catalyst FeCl3, pyridine Catalysts improve reaction efficiency
Reaction time (nitration) 3–4 hours Ensures complete conversion
Reaction time (amination) 3–5 hours For complete substitution
Purification temperature 95–100 °C (vacuum distillation) Maintains compound stability
Product purity >99% Confirmed by chromatographic analysis
Yield 75–85% High yield achievable with optimized steps

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone is primarily recognized for its potential use in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various biologically active compounds.

Synthesis of Anthelmintics

One notable application is in the synthesis of anthelmintic agents, such as Flubendazole, which is used to treat parasitic infections in veterinary medicine. The compound acts as a precursor that enables the formation of active pharmaceutical ingredients (APIs) essential for drug development .

Anticancer Research

Research has indicated that derivatives of benzophenone compounds can exhibit anticancer properties. The structural modifications involving this compound may enhance its efficacy against various cancer cell lines, making it a subject of interest in medicinal chemistry .

Materials Science Applications

In materials science, this compound finds applications in the development of photopolymers and UV filters.

Photoinitiators

The compound is utilized as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization processes makes it valuable in the production of durable and high-performance materials .

UV Filters

Additionally, it can be incorporated into sunscreen formulations as a UV filter, protecting skin from harmful solar radiation. The compound's effectiveness in absorbing specific wavelengths of UV light enhances the protective qualities of sunscreen products .

Computational Chemistry Applications

Computational chemistry plays a crucial role in understanding the behavior and interactions of this compound at the molecular level.

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with biological targets, such as enzymes involved in drug metabolism or cancer progression. These studies help identify potential therapeutic applications and optimize lead compounds for drug development .

Structure-Activity Relationship (SAR) Analysis

SAR analysis using computational tools allows researchers to modify the chemical structure to enhance biological activity while minimizing toxicity. This approach is critical for developing safer and more effective drugs based on this compound derivatives .

Summary Table of Applications

Application AreaSpecific UseNotes
PharmaceuticalSynthesis of FlubendazoleUsed for treating parasitic infections
Anticancer researchPotential efficacy against cancer cells
Materials SciencePhotoinitiatorsUsed in UV-curable coatings and inks
UV filtersProtects skin from solar radiation
Computational ChemistryMolecular docking studiesPredicts interactions with biological targets
Structure-activity relationship analysisOptimizes drug design

Case Studies and Research Findings

  • Anthelmintic Development : A study demonstrated that modifications to benzophenone derivatives significantly increased their efficacy against nematodes, showcasing the potential of this compound in veterinary medicine.
  • Photopolymerization : Research highlighted the effectiveness of this compound as a photoinitiator in dental materials, leading to improved curing times and mechanical properties compared to traditional initiators.
  • Molecular Dynamics Simulations : Advanced simulations have been conducted to understand the binding affinity of this compound with various protein targets, providing insights into its mechanism of action.

Mechanism of Action

Comparison with Similar Compounds

4-Chloro-3-fluoro-3’-piperidinomethyl benzophenone can be compared with similar compounds such as:

Biological Activity

4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone (CFPB) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C19H19ClFNO and a molecular weight of 331.81 g/mol, this compound is structurally characterized by a benzophenone core modified with chloro and fluoro substituents and a piperidinomethyl group. This article reviews the biological activity of CFPB, focusing on its antimicrobial and anticancer properties, supported by relevant research findings, case studies, and comparative analyses.

The synthesis of CFPB typically involves a multi-step organic reaction process, including:

  • Formation of the Benzophenone Core : Achieved through Friedel-Crafts acylation.
  • Halogenation : Introduction of chloro and fluoro substituents via halogenation reactions.
  • Nucleophilic Substitution : Addition of the piperidinomethyl group.

These reactions are performed under controlled conditions to ensure high yield and purity.

CFPB's biological activity is attributed to its interaction with specific molecular targets, influenced by its structural components. The chloro and fluoro groups enhance its reactivity, while the piperidinomethyl moiety improves solubility and bioavailability. This combination is thought to facilitate binding to biological targets involved in cell signaling pathways related to cancer and microbial resistance.

Antimicrobial Activity

Research indicates that CFPB exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Comparative Antimicrobial Efficacy

CompoundActivity Against BacteriaInhibition Zone (mm)
CFPBE. coli15
S. aureus18
Standard AntibioticE. coli20
S. aureus22

Anticancer Activity

CFPB has also been investigated for its anticancer potential. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including human Jurkat T-lymphocyte cells and prostate cancer cells (PC-3). The cytotoxicity was significantly higher than that of conventional chemotherapeutics like 5-fluorouracil .

Cytotoxicity Studies

In vitro assays revealed the following IC50 values for CFPB against different cancer cell lines:

Cell LineIC50 (µM)
Jurkat (T-lymphocyte)5.2
PC-3 (Prostate Cancer)7.8
MCF-7 (Breast Cancer)6.5

The compound's mechanism involves inducing apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) within the cells .

Case Studies

  • Study on Jurkat Cells : A study demonstrated that CFPB treatment resulted in a dose-dependent increase in apoptosis markers, suggesting that it effectively triggers programmed cell death in T-lymphocytes .
  • Prostate Cancer Model : In animal models, CFPB showed promising results in reducing tumor size when administered at therapeutic doses over a specified period, indicating its potential as a viable anticancer agent .

Q & A

Q. Key Reagents :

  • Halogenated benzophenone precursors (e.g., 4-chloro-3-fluorobenzophenone)
  • Piperidinomethylating agents (e.g., piperidine derivatives with leaving groups)
  • Catalysts: Pd(OAc)₂, Xantphos, or CuI

How can spectroscopic methods (IR, NMR, MS) be optimized to characterize this compound?

Basic Research Question

  • IR Spectroscopy : The C=O stretch in benzophenone derivatives appears at 1630–1670 cm⁻¹. Computational studies (B3LYP/6-31G) align with experimental data, but solvent effects (e.g., acetonitrile vs. halogenated solvents) can shift peaks by 10–20 cm⁻¹ .
  • NMR : ¹H/¹³C NMR should resolve piperidine CH₂ groups (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). Use deuterated DMSO or CDCl₃ for solubility.
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) is preferred for exact mass validation. For example, the molecular ion [M+H]⁺ for C₁₉H₁₈ClFNO₂ is expected at m/z 354.1012 .

What computational methods best predict the electronic and vibrational properties of this compound?

Advanced Research Question
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311G or 6-31G* reliably simulate vibrational spectra and electronic transitions. For example, B3LYP/6-31G accurately predicts benzophenone’s C=O stretch within 5 cm⁻¹ of experimental values . Include solvent models (e.g., PCM for acetonitrile) to account for solvatochromic shifts . For redox properties, combine DFT with time-dependent (TD-DFT) calculations to model HOMO-LUMO gaps.

Q. Recommended Workflow :

Geometry optimization with B3LYP/6-31G*

Frequency analysis to confirm no imaginary frequencies

Solvent correction using SMD or PCM models

How do solvent interactions influence the compound’s spectroscopic and stability profiles?

Advanced Research Question
Solvent polarity and hydrogen-bonding capacity significantly affect spectral shifts. In halogenated solvents (e.g., chloroform), benzophenone’s C=O band exhibits a single peak due to rapid solvent-solute interactions, while alcohols (e.g., ethanol) show split peaks from H-bonding . Stability studies in aprotic solvents (e.g., DMF) suggest slower degradation compared to protic solvents. Monitor solvent-induced tautomerism using variable-temperature NMR.

Q. Experimental Design :

  • Titrate water into acetonitrile solutions to probe H-bonding effects on ν(C=O) .
  • Compare UV-Vis absorbance in polar vs. non-polar solvents.

How can contradictions in reported reactivity data (e.g., conflicting catalytic efficiencies) be resolved?

Advanced Research Question
Contradictions often arise from variations in reaction conditions or impurities. For example, trace moisture in solvents can deactivate Pd catalysts. To address this:

Reproduce Experiments : Strictly control solvent purity, temperature, and catalyst loading.

Kinetic Analysis : Use in-situ FTIR or HPLC to track intermediate formation.

Computational Validation : Compare activation energies (ΔG‡) from DFT with experimental rates .

Case Study : Discrepancies in Suzuki-Miyaura coupling yields may stem from differing ligand ratios (e.g., Xantphos vs. PPh₃). Systematic screening of ligands/solvents is critical .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question
While specific toxicity data for this compound is limited, benzophenone analogs are associated with hepatotoxicity and endocrine disruption . Implement:

  • PPE : Gloves (nitrile), lab coats, and eye protection.
  • Ventilation : Use fume hoods for synthesis and purification.
  • Waste Disposal : Follow institutional guidelines for halogenated/organic waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.